4-(3,4-Difluorophenyl)thiosemicarbazide

Overview

Description

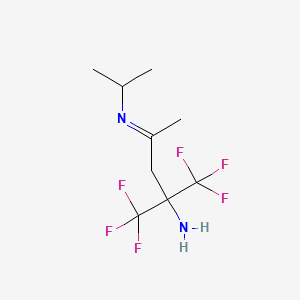

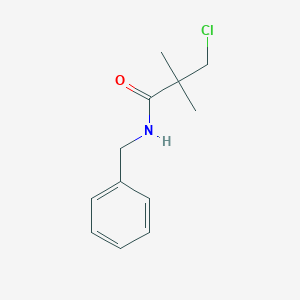

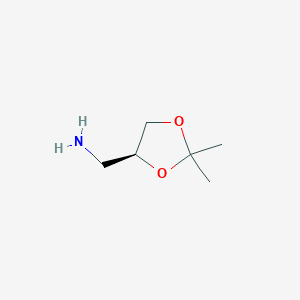

4-(3,4-Difluorophenyl)thiosemicarbazide is a chemical compound with the empirical formula C7H7F2N3S and a molecular weight of 203.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Thiosemicarbazides, including 4-(3,4-Difluorophenyl)thiosemicarbazide, are known to be synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . This reaction can be conducted in situ with common halogen bond donors .Molecular Structure Analysis

The molecular structure of 4-(3,4-Difluorophenyl)thiosemicarbazide is represented by the SMILES stringNNC(=S)Nc1ccc(F)cc1F . This indicates that the molecule contains a thiosemicarbazide group attached to a 3,4-difluorophenyl group . Chemical Reactions Analysis

Thiosemicarbazides are precursors to thiosemicarbazones and heterocycles . Formylation of thiosemicarbazide provides access to triazole .Scientific Research Applications

Anticancer Activity

Thiosemicarbazones, including “4-(3,4-Difluorophenyl)thiosemicarbazide”, have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of various cancer cell lines. For instance, some thiosemicarbazone derivatives have shown more potent cytotoxic activity than Imatinib, a commonly used cancer drug, on C6 glioma and MCF7 breast cancer cell lines .

Antimicrobial Activity

Thiosemicarbazones are known for their expansive range of biological activities, including antimicrobial properties . They could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

Thiosemicarbazones also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Enzyme Inhibition

Thiosemicarbazones have been found to inhibit certain enzymes . This property could be harnessed in the development of new drugs targeting specific enzymes.

Treatment of Infectious Diseases

Thiosemicarbazones show activity against tuberculosis, leprosy, bacterial and viral infections . This suggests that they could be used in the treatment of these and potentially other infectious diseases.

Treatment of Autoimmune Diseases

Thiosemicarbazones have shown potential in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis . Further research could lead to the development of new treatments for these conditions.

Sensor Development

Thiosemicarbazones have a wide range of physical and electrochemical properties, making them useful in the development of potentiometric sensors against many metals .

Antimalarial Activity

Thiosemicarbazones have shown activity against malaria . This suggests that they could be used in the development of new antimalarial drugs.

Mechanism of Action

Target of Action

The primary target of 4-(3,4-Difluorophenyl)thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .

Mode of Action

The compound interacts with its target, carbonic anhydrase IX, by inhibiting its activity . The inhibition of carbonic anhydrase IX activity is believed to be the underlying mechanism of action

Biochemical Pathways

The inhibition of carbonic anhydrase IX can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance and facilitating CO2 transport . Therefore, the inhibition of these enzymes can disrupt these processes, potentially leading to a range of downstream effects.

Result of Action

The compound has shown potential anti-proliferative effectiveness against cancer cell lines . Specifically, it has demonstrated cytotoxic activity against U87 and HeLa cells . The results indicated that the compound showed higher efficacy than the standard acetazolamide . .

Future Directions

Thiosemicarbazides and their derivatives, including 4-(3,4-Difluorophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . Future research may focus on further exploring these properties and developing new applications for these compounds .

properties

IUPAC Name |

1-amino-3-(3,4-difluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFJKFWMGLQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)thiosemicarbazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)